PKI-179 hydrochloride
Vue d'ensemble
Description
PKI-179 hydrochloride is an orally bioavailable dual inhibitor of PI3K and mammalian target of rapamycin (mTOR) . It has been used in trials studying the treatment of Advanced Malignant Solid Tumors .
Molecular Structure Analysis
The molecular formula of this compound is C25H28N8O3 • HCl . The formal name is N- [4- [4- (4-morpholinyl)-6- (3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N’-4-pyridinyl-urea, monohydrochloride .Chemical Reactions Analysis
This compound potently inhibits PI3K (IC50s = 8, 24, 17, and 74 nM for isoforms α, β, δ, and γ, respectively), two common PI3Kα mutants, E545K and H1047R (IC50s = 14 and 11 nM, respectively), and mTOR (IC50 = 0.42 nM) .Physical and Chemical Properties Analysis
This compound is a crystalline solid . It has a formula weight of 525.0 . It is soluble in DMF: 2 mg/ml, DMSO: 2.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml, and slightly soluble in ethanol .Applications De Recherche Scientifique
Molecular Mechanisms and Interaction with PI3K/mTOR Pathway
PKI-179 hydrochloride has been recognized for its potential in cancer therapy due to its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial target for anti-cancer strategies. The PI3K/mTOR dual inhibitors, including PKI-179, have demonstrated more effectiveness compared to those targeting a single protein within this pathway. A detailed study on PKI-179 revealed its binding mechanisms and molecular interactions with PI3K and mTOR, providing insights into its dual inhibitory function. The research showed that PKI-179 interacts with key residues within PI3Kγ and mTOR, leading to a loss in their accessible surface area and contributing to its anti-cancer efficacy both in vitro and in vivo. This dual inhibition mechanism is significant for the development of multi-targeted cancer therapies, highlighting PKI-179's role in advancing drug design and therapeutic strategies (M. Rehan, 2015).
Stereospecific Synthesis and Metabolic Insights
The stereospecific synthesis of an active metabolite of PKI-179 has been explored to understand its pharmacological activity better. Research focused on the synthesis and stereochemical determination of this metabolite, revealing the significance of its stereochemistry in the inhibitory function against PI3K kinase. This work not only advances the understanding of PKI-179's metabolites in drug development but also underscores the importance of stereochemistry in the design of inhibitors with high specificity and potency (Zecheng Chen et al., 2010).
Role in Chromatin Structure and Function
Although not directly linked to PKI-179, studies on related kinase inhibitors and their regulatory peptides, such as those derived from PKI (protein kinase inhibitor), offer a broader understanding of how such compounds can influence cellular processes. For example, research on the PKI peptides has shed light on their role in regulating cAMP-dependent protein kinase by inhibiting its activity, which is essential for various cellular functions including the regulation of chromatin structure and gene expression. These insights are crucial for comprehending how inhibitors like PKI-179 could indirectly affect cellular processes by modulating the activity of key enzymes involved in chromatin organization and transcriptional regulation, thus providing a broader perspective on their potential therapeutic applications (D. Glass et al., 1989).
Mécanisme D'action
Target of Action
PKI-179 hydrochloride is a potent and orally active dual inhibitor of Phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . It potently inhibits PI3K (IC50s = 8, 24, 17, and 74 nM for isoforms α, β, δ, and γ, respectively), two common PI3Kα mutants, E545K and H1047R (IC50s = 14 and 11 nM, respectively), and mTOR (IC50 = 0.42 nM) .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The inhibition of this pathway by this compound can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .
Pharmacokinetics
It is known to be orally bioavailable . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound inhibits cell proliferation, with IC50s of 22 nM and 29 nM for MDA361 and PC3 cells, respectively . It also shows anti-tumor activity in vivo .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
PKI-179 hydrochloride potently inhibits PI3K, with IC50s of 8 nM, 24 nM, 74 nM, and 77 nM for isoforms α, β, δ, and γ, respectively . It also exhibits activity over two common PI3Kα mutants, E545K and H1047R, with IC50s of 14 nM and 11 nM, respectively . The compound interacts with these enzymes and proteins, inhibiting their function and altering the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to inhibit cell proliferation, with IC50s of 22 nM and 29 nM for MDA361 and PC3 cells, respectively . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth when used at a dose of 50 mg/kg .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O3.ClH/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMURGIZAFELTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.